

Commercial Availability & Synthetic Access: Chiral 2-Methyl-1,3-Propanediamines

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate*

CAS No.: 2375250-88-5

Cat. No.: B2480050

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Executive Summary

The Core Technical Insight: The parent molecule, 2-methyl-1,3-propanediamine (CAS 2400-78-4), is prochiral, possessing a plane of symmetry that renders it achiral in its unsubstituted form. Therefore, "commercial availability" of the chiral form refers strictly to desymmetrized derivatives (e.g., mono-protected amines) or chiral precursors (e.g., 3-amino-2-methylpropanols).

This guide addresses the sourcing, synthesis, and quality control of these critical chiral building blocks, which are essential for the synthesis of MDM2 inhibitors (e.g., Nutlin-3 analogs) and asymmetric ligands.

Stereochemical Analysis & Commercial Landscape

The Prochiral Paradox

Researchers often search for "(R)-2-methyl-1,3-propanediamine" assuming the parent diamine is chiral. It is not. The molecule

has a

plane of symmetry passing through the C2-methyl bond.

Chirality is induced only when the symmetry is broken:

- Differentiation of Nitrogen atoms: Mono-protection (e.g., N-Boc, N-Cbz).
- Differentiation of Carbon arms: Oxidation of one arm (e.g., amino-alcohol).

Market Availability Matrix

The supply chain is divided into three tiers: Commodity (Achiral), Chiral Pool Precursors, and High-Value Desymmetrized Intermediates.

Compound Class	Chemical Name	CAS No.[1][2][3]	Availability Status	Typical Purity
Parent (Achiral)	2-Methyl-1,3-propanediamine	2400-78-4	Bulk Commodity (Kg to Ton)	>98% (GC)
Chiral Precursor	Methyl (R)-(-)-3-hydroxy-2-methylpropionate ("Roche Ester")	72657-24-2	Commercial Standard	>99% ee
Chiral Precursor	(R)-3-Amino-2-methylpropan-1-ol	15518-10-2 (rac)	Specialty / Custom	95-97%
Target (Chiral)	(R)-N-Boc-2-methyl-1,3-propanediamine	480452-05-9 (rac)	Custom Synthesis	>95% ee

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Procurement Note: For high-throughput screening or bulk synthesis, it is cost-prohibitive to purchase the enantiopure diamine directly. The industry standard is to purchase the Roche Ester or perform Enzymatic Desymmetrization on the cheap parent diamine.

Synthetic Routes to Commercial Stocks[7]

When commercial stock of the specific chiral diamine is unavailable or prohibitively expensive (\$1000+/g), two primary routes are employed to generate commercial-grade material.

Route A: The "Roche Ester" Chiral Pool Strategy

This is the most reliable method for generating high-ee material without resolution steps.

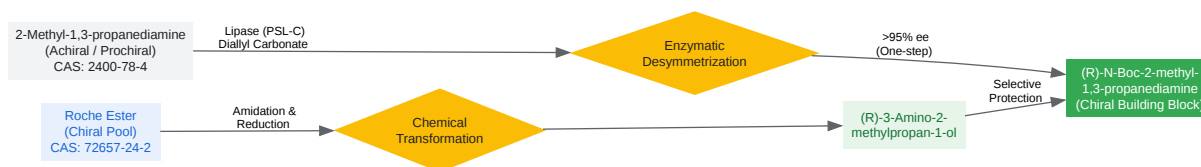
- Starting Material: Methyl (R)-3-hydroxy-2-methylpropionate (Roche Ester).
- Mechanism: Functional group interconversion preserves the C2 stereocenter.
- Scalability: High (Industrial standard).

Route B: Enzymatic Desymmetrization (Green Chemistry)

This route utilizes the prochiral parent diamine and a lipase to selectively protect one amine group.[4]

- Starting Material: 2-Methyl-1,3-propanediamine (Cheap).
- Catalyst: Pseudomonas cepacia Lipase (PSL-C) or Candida antarctica Lipase B (CAL-B).
- Selectivity: PSL-C typically favors the (R)-enantiomer formation for alkoxycarbonylation.

Workflow Diagram (DOT)



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Figure 1: Comparative synthetic workflows for accessing chiral 2-methyl-1,3-propanediamine derivatives. Route A (top) utilizes biocatalysis for direct desymmetrization.[4] Route B (bottom) leverages the chiral pool.

Detailed Experimental Protocol

Protocol: Enzymatic Desymmetrization of 2-Methyl-1,3-Propanediamine Source Validation:
Adapted from Gotor et al., Org. Lett. 2007, 9, 4203.[5][6][7]

This protocol describes the synthesis of (R)-benzyl (3-amino-2-methylpropyl)carbamate using a biocatalytic approach, which is the most common commercial method for generating this chiral entity.

Reagents & Equipment

- Substrate: 2-Methyl-1,3-propanediamine (1.0 equiv).
- Reagent: Dibenzyl carbonate (0.5 - 1.0 equiv) or Diallyl carbonate.
- Catalyst: Pseudomonas cepacia Lipase (PSL-C) (immobilized).
- Solvent: 1,4-Dioxane (Anhydrous).
- Temp: 20–30 °C.

Step-by-Step Methodology

- Preparation: In a round-bottom flask, dissolve 2-methyl-1,3-propanediamine (10 mmol) in 1,4-dioxane (50 mL).
- Activation: Add *Pseudomonas cepacia* lipase (200 mg, ~20 mg/mmol substrate).
- Initiation: Add Dibenzyl carbonate (5 mmol, 0.5 equiv) dropwise to prevent di-protection.
 - Note: Using a carbonate donor is crucial; simple esters (e.g., ethyl acetate) often lead to poor selectivity or slow rates.
- Incubation: Stir the suspension at 30 °C at 200 rpm. Monitor by TLC (ninhydrin stain) or HPLC.
 - Endpoint: Reaction typically reaches 50% conversion (kinetic resolution limit is not applicable here as it is a desymmetrization, theoretically allowing 100% yield, but competing di-acylation often stops it earlier).
- Work-up: Filter off the enzyme (can be recycled). Evaporate the solvent under reduced pressure.
- Purification: The crude mixture contains the mono-carbamate, unreacted diamine, and minor di-carbamate. Purify via flash column chromatography (DCM/MeOH/NH₄OH).

Quality Control (Self-Validating System)

- Chiral HPLC: Use a Chiralcel OD-H column.
 - Mobile Phase: Hexane/*i*-PrOH/Diethylamine (90:10:0.1).
 - Expected ee: >97% for the mono-protected product.
- Validation: If ee < 90%, check water content in solvent (water causes non-selective chemical hydrolysis) or enzyme activity.

Key Applications in Drug Development

MDM2 Inhibitors (Nutlin Analogs)

The (R)-diamine backbone is a critical pharmacophore in the synthesis of Nutlin-3 derivatives, which disrupt the p53-MDM2 interaction. The methyl group at the C2 position locks the conformation, improving binding affinity compared to the unsubstituted propylene linker.

Ligand Design

Chiral 2-methyl-1,3-propanediamines are precursors to "Troost-type" ligands and chiral phosphine-oxazolines. The C2-methyl group exerts steric pressure that enhances enantioselectivity in asymmetric allylic alkylation reactions.

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